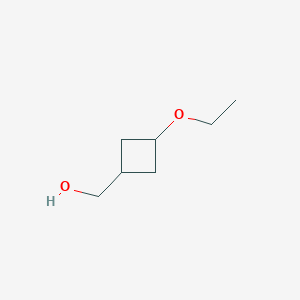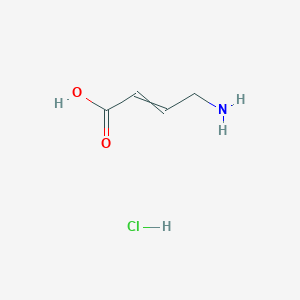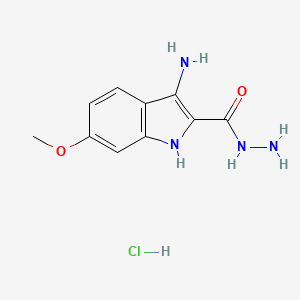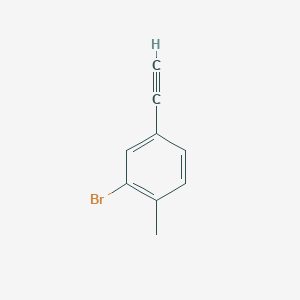
2-Bromo-4-ethynyl-1-methylbenzene
Übersicht
Beschreibung
2-Bromo-4-ethynyl-1-methylbenzene is a chemical compound with the molecular formula C9H7Br . It has a molecular weight of 195.06 . The compound is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-ethynyl-1-methylbenzene is 1S/C9H7Br/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-4-ethynyl-1-methylbenzene is a liquid at room temperature . The compound’s density and boiling point are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Thermochemistry and Physical Properties
Research by Verevkin et al. (2015) provides insights into the thermochemical properties of bromo- and iodo-substituted methylbenzenes, including vapor pressures and enthalpies of vaporization, fusion, and sublimation. Such studies are essential for understanding the physical properties and stability of compounds like 2-Bromo-4-ethynyl-1-methylbenzene, which may have implications in materials science and organic electroluminescent materials (Verevkin et al., 2015).
Synthesis and Organic Chemistry
Several studies focus on the synthesis of halogen-substituted benzene derivatives and their reactions. For instance, the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate demonstrate the utility of bromo-substituted compounds in organic synthesis, potentially offering insights into methodologies that could apply to 2-Bromo-4-ethynyl-1-methylbenzene (Vasin et al., 2016).
Crystal Structure Analysis
Studies on compounds like 2-(4-Bromophenyl)acetohydrazide shed light on the crystal structures and intermolecular interactions of bromo-substituted benzene compounds. Such research can be crucial for understanding the solid-state properties of related compounds, including 2-Bromo-4-ethynyl-1-methylbenzene, and their applications in materials science and engineering (Ahmad et al., 2012).
Chemical Reactivity and Applications
The synthesis and characterization of halogen-substituted benzene compounds, such as those detailed by Hassaneen et al. (2015), provide foundational knowledge for developing new synthetic pathways and applications in pharmaceuticals, agrochemicals, and organic materials. This research highlights the versatility of bromo- and ethynyl-substituted benzenes in constructing complex molecular architectures, which could be relevant to the synthesis and application of 2-Bromo-4-ethynyl-1-methylbenzene in various scientific fields (Hassaneen et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-ethynyl-1-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with the benzene ring affects the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton to yield a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, and a proton is subsequently removed .
Eigenschaften
IUPAC Name |
2-bromo-4-ethynyl-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHDGSPRPIVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



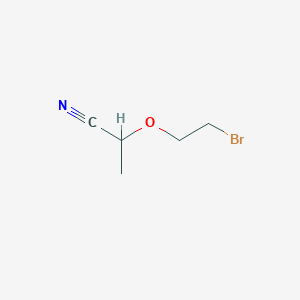
![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)

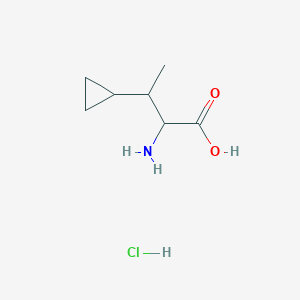
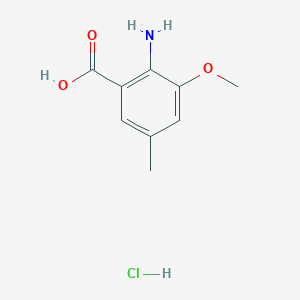
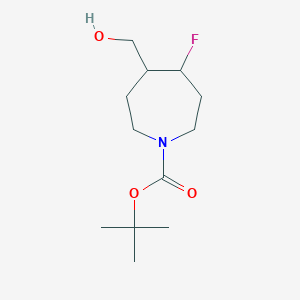
![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
